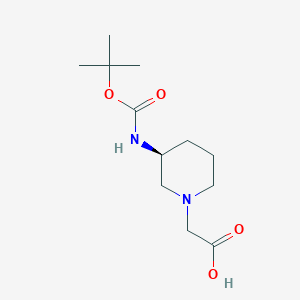

((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid

Description

((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position and an acetic acid moiety attached to the nitrogen atom at the 1-position. Its molecular formula is C₁₃H₂₂N₂O₄, with a molecular weight of 258.32 g/mol (CAS: 1353972-52-7) .

The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic reactions, particularly in peptide and pharmaceutical chemistry. The stereochemistry at the 3-position (S-configuration) influences its spatial interactions, making it valuable in enantioselective synthesis . This compound is primarily utilized as a building block in drug discovery, enabling the modular assembly of complex molecules targeting neurological or metabolic pathways .

Propriétés

IUPAC Name |

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJZVODYVORIOT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid moiety through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of catalysts and optimized reaction conditions are crucial in industrial production to achieve efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

Drug Development

The compound's unique structure, comprising a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable candidate in pharmaceutical applications. Its potential interactions with biological systems are critical for the design of new therapeutic agents.

Key Features:

- Stability and Reactivity: The Boc protecting group enhances the stability of the amino functionality, allowing for selective reactions in complex biological environments.

- Structural Diversity: The compound can be modified to create derivatives with varied pharmacological profiles, making it suitable for targeting specific biological pathways.

PROTAC Development

((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to induce targeted protein degradation, offering a novel approach to drug design.

Applications in PROTACs:

- Linker Functionality: The rigidity provided by this compound can influence the three-dimensional orientation of bifunctional protein degraders, optimizing their interaction with target proteins.

- Drug-Like Properties: Incorporating such linkers can enhance the pharmacokinetic properties of PROTACs, improving their efficacy and reducing side effects.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly for creating chiral amino acid derivatives. Its ability to undergo various chemical transformations allows chemists to synthesize complex molecules efficiently.

Synthesis Methodologies:

- The synthesis of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid can be achieved through multiple methodologies, including nucleophilic substitutions and coupling reactions.

- Recent studies have reported high yields (up to 98%) when employing specific reaction conditions, showcasing its versatility in synthetic applications .

Case Study 1: Interaction Studies

Recent research has focused on how ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid interacts with various biological systems. These studies are crucial for determining its pharmacological potential and mechanism of action.

Case Study 2: Thrombosis Treatment

A study highlighted the compound's potential in treating thrombosis-related conditions by inhibiting blood coagulation factors. This application underscores its importance in developing therapeutics for cardiovascular diseases .

Mécanisme D'action

The mechanism of action of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid, highlighting variations in ring systems, substituents, and functional groups:

Key Observations:

Ring Size: Piperidine (6-membered ring) vs. Pyrrolidine’s smaller ring increases rigidity, favoring selective interactions in enzyme active sites .

Substituent Position: The 3-position substitution in piperidine (vs. 2-position in pyrrolidine) alters steric hindrance. For example, the 2-position methyl group in [(S)-2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid may hinder nucleophilic reactions compared to the 3-position Boc group in the parent compound .

Stereochemistry: The (S)-enantiomer of the parent compound may exhibit distinct biological activity compared to its (R)-counterpart. For instance, ((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid could serve as a stereochemical control in pharmacokinetic studies .

Physicochemical and Reactivity Comparisons

- Solubility: The acetic acid moiety enhances water solubility compared to non-carboxylic acid analogues. However, pyrrolidine derivatives with cyclopropyl groups may exhibit reduced solubility due to increased hydrophobicity .

- Stability :

- Reactivity :

Research Findings and Industrial Relevance

For example:

Activité Biologique

((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The structural formula can be represented as follows:

This configuration contributes to its biological activity, particularly in interactions with biological targets.

Research indicates that ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid may interact with various biological pathways. One notable area of focus is its role as a potential inhibitor of P-glycoprotein (P-gp), which is crucial in drug efflux mechanisms.

P-glycoprotein Interaction

A study involving amino acid-derived compounds demonstrated that certain derivatives could reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. The ATPase activity assays were utilized to assess the interaction, showing that these compounds could stimulate or inhibit P-gp's basal ATPase activity, which is indicative of their ability to modulate drug transport mechanisms .

Biological Activity Data

Table 1: Summary of Biological Activities

Case Studies

- Resistance Reversal in Cancer Therapy : A set of amino acid-derived thiazole compounds, including variants of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid, were tested for their ability to reverse drug resistance in cancer cell lines. The results indicated a significant reduction in tumor volume when these compounds were administered, showcasing their therapeutic potential .

- In Vivo Efficacy : In animal models, compounds similar to ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration, which are critical for central nervous system-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.